1-Bencil-2-cloro-1H-indol-3-carbaldehído

Descripción general

Descripción

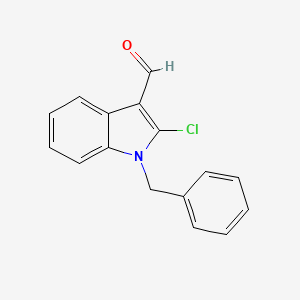

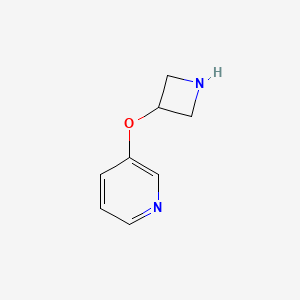

1-Benzyl-2-chloro-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in various chemical reactions due to their diverse reactivity. This particular compound has a benzyl group attached to the nitrogen atom of the indole ring and a chloro and aldehyde functional group at the second and third positions, respectively.

Synthesis Analysis

The synthesis of related 2-chloroindole-3-carbaldehydes has been reported through a one-pot photochemical annulation process. This method involves the coupling of 2-chloroindole-3-carbaldehydes with styrenes, followed by electrocyclic reactions and deformylative aromatization in the presence of pyridine, yielding benzo[c]carbazoles in moderate to high yields . Another synthesis approach for chloroindole carbaldehydes utilizes the Vilsmeier reagent (DMF/POCl3) to obtain 3-chloro-1H-indole-2-carboxaldehydes from various substituted amino benzoic acids, indicating the versatility of chloroindole synthesis .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde has been elucidated using single-crystal X-ray diffraction methods. For instance, the structure of triazolo(thiadiazepino)indoles, which are synthesized from the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino triazole thiols, was established through this technique . Such structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

1-Benzyl-2-chloro-1H-indole-3-carbaldehyde can be expected to participate in various chemical reactions due to the presence of reactive functional groups. The chloro group can undergo substitution reactions, while the aldehyde group can be involved in nucleophilic addition reactions. For example, the reaction of 2-chloroindole-3-carbaldehydes with amino triazole thiols leads to the formation of new heterocyclic compounds, indicating the potential for 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde to engage in similar reactions . Additionally, photocyclization reactions have been employed to synthesize azaheterocyclo-fused benzo[c]carbazoles from 2-haloindole-3-carbaldehydes, showcasing the photochemical reactivity of these compounds .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For instance, compounds like 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde exhibit intramolecular hydrogen bonding and intermolecular π-π stacking, which contribute to their solid-state structure and stability . These interactions are likely to influence the solubility, melting point, and crystalline nature of similar indole carbaldehydes. The presence of the chloro and aldehyde groups in 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde would also affect its reactivity and interaction with solvents and other chemicals.

Aplicaciones Científicas De Investigación

Reacciones Multicomponentes (RMC)

1-Bencil-2-cloro-1H-indol-3-carbaldehído: es un precursor clave en Reacciones Multicomponentes (RMC) . Estas reacciones son una estrategia sostenible que permite la creación de moléculas complejas mediante la combinación de tres o más reactivos en un solo paso. Este método es amigable en términos operativos, económico y eficiente en tiempo, y se alinea con los principios de la química verde debido a la reducción en el uso de solventes y los requisitos de energía .

Síntesis de Estructuras Biológicamente Activas

Este compuesto sirve como un precursor químico eficiente para generar estructuras con significativa actividad biológica. Es instrumental en la síntesis de una variedad de derivados heterocíclicos, como derivados de carbazol, triazol, pirazol, pirimidina, quinolina e imidazol . Estas estructuras son fundamentales en el desarrollo de nuevos productos farmacéuticos.

Agentes Antivirales

Se ha informado que los derivados del indol, incluidos los derivados del this compound, exhiben actividades antivirales. Las sustituciones específicas en el andamiaje del indol han dado como resultado compuestos con efectos inhibitorios contra la influenza A y otros virus .

Propiedades Anticancerígenas

El núcleo del indol es parte de muchos productos naturales y ha mostrado una gama de actividades biológicas, incluidas propiedades anticancerígenas . Los derivados del this compound pueden usarse para desarrollar nuevos agentes anticancerígenos mediante la explotación de estas propiedades.

Aplicaciones Antibióticas y Antimicrobianas

Los derivados del indol son conocidos por sus actividades antibióticas y antimicrobianas. La flexibilidad estructural del this compound permite la síntesis de compuestos que pueden ser potentes antibióticos o agentes antimicrobianos .

Actividades Antiinflamatorias y Antioxidantes

Se ha identificado que los derivados del compuesto tienen efectos antiinflamatorios y antioxidantes. Estas actividades los hacen valiosos para el tratamiento de varios trastornos inflamatorios y para proteger las células contra el estrés oxidativo .

Mecanismo De Acción

Safety and Hazards

“1-Benzyl-2-chloro-1H-indole-3-carbaldehyde” is classified as an irritant. It has hazard statements H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Direcciones Futuras

The future directions of “1-Benzyl-2-chloro-1H-indole-3-carbaldehyde” and its derivatives involve their potential applications in the synthesis of biologically active structures. They are ideal precursors for the synthesis of active molecules and have shown promise in the assembly of pharmaceutically interesting scaffolds .

Propiedades

IUPAC Name |

1-benzyl-2-chloroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-16-14(11-19)13-8-4-5-9-15(13)18(16)10-12-6-2-1-3-7-12/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEIMHAFRQLQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441838 | |

| Record name | 2-Chloro-1-benzyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77655-46-0 | |

| Record name | 2-Chloro-1-benzyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)

![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)